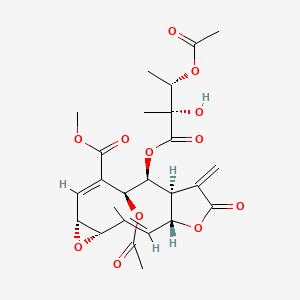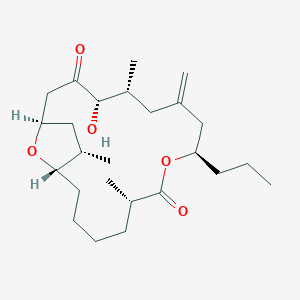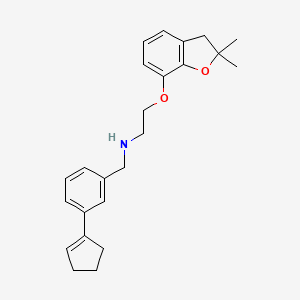
2-(Phenylsulfinyl)acetamide
Overview
Description
2-(Phenylsulfinyl)acetamide is an organic compound characterized by the presence of a phenylsulfinyl group attached to an acetamide moiety
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of 2-pyridones .
Mode of Action
2-(Phenylsulfinyl)acetamide interacts with α,β-unsaturated ketones in a 1,4-addition reaction . This reaction is followed by cyclization and sulfoxide elimination, leading to the formation of 2-pyridones .
Biochemical Pathways
The compound plays a crucial role in the synthesis of 2-pyridones , which are known to be involved in various biological activities, including antibacterial, antifungal, and anticancer activities.
Result of Action
The primary result of the action of this compound is the formation of 2-pyridones . These compounds have various biological activities, which could be beneficial in the development of new therapeutic agents.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the reactions involving this compound are sensitive to oxygen or moisture and are usually conducted under an argon atmosphere . Moreover, the temperature of the reaction environment also plays a crucial role, as seen in the 1,4-addition reaction, which is performed at –78 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfinyl)acetamide typically involves the oxidation of 2-(phenylthio)acetamide. One common method includes dissolving 2-(phenylthio)acetamide in a mixture of methanol and dichloromethane, followed by cooling the solution to -78°C and introducing ozone to achieve the oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylsulfinyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group back to a thioether.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like ozone or hydrogen peroxide in the presence of catalysts.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion to thioether derivatives.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
2-(Phenylsulfinyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds, such as 2-pyridones.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical syntheses.
Comparison with Similar Compounds
2-(Phenylthio)acetamide: The precursor to 2-(Phenylsulfinyl)acetamide, differing by the oxidation state of the sulfur atom.
2-(Phenylsulfonyl)acetamide: A further oxidized form with a sulfone group instead of a sulfinyl group.
Phenylacetamide: Lacks the sulfinyl group, making it less reactive in certain chemical contexts.
Uniqueness: this compound is unique due to its sulfinyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a compound of interest in various research fields.
Properties
IUPAC Name |
2-(benzenesulfinyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c9-8(10)6-12(11)7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRYHKVNZSNMBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491276 | |
| Record name | 2-(Benzenesulfinyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49639-34-1 | |
| Record name | 2-(Benzenesulfinyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(10R,11S,12R,15R)-3,4,5,21,22,23-hexahydroxy-8,18-dioxo-12,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1254585.png)






](/img/structure/B1254595.png)


![3-ethyl-1H-pyrazolo[1,5-b]isoquinolin-9-one](/img/structure/B1254600.png)



